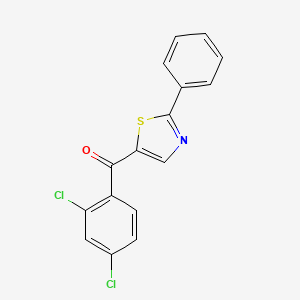

1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor of the 2,4-dichlorophenyl group and a precursor of the 3,4-difluorophenyl group in the presence of a base or acid catalyst .Chemical Reactions Analysis

As a ketone, this compound could undergo a variety of chemical reactions. For example, it could be reduced to an alcohol, or it could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the dichlorophenyl and difluorophenyl groups. For example, the electronegativity of the chlorine and fluorine atoms would likely make the compound polar, and the presence of the phenyl rings could contribute to its lipophilicity .Aplicaciones Científicas De Investigación

Enzymatic Process Development

The compound has been utilized in the development of enzymatic processes for the preparation of chiral intermediates. For example, a ketoreductase (KRED) was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is a critical intermediate for the synthesis of certain pharmaceuticals. This process exemplifies a green and environmentally friendly approach with high productivity, showcasing the compound's utility in industrial applications (Guo et al., 2017).

Biotransformation for Chiral Synthesis

Another significant application involves the biotransformation of 1-(2,4-Dichlorophenyl)-2-(3,4-difluorophenyl)ethanone derivatives using microorganisms. A study isolated a bacterial strain capable of converting similar ketones to chiral alcohols with high stereoselectivity, demonstrating the potential for microbial biocatalysis in producing valuable chiral intermediates for antifungal agents (Miao et al., 2019).

Crystal Structure Analysis

Research on the crystal structure of derivatives of this compound has contributed to the understanding of molecular interactions and stability. Studies have detailed the crystal structures, highlighting intermolecular hydrogen bonding and conformations that could influence the synthesis and development of new materials (Shang, 2007).

Antifungal and Antimicrobial Synthesis

The compound also serves as a precursor in the synthesis of novel derivatives with antifungal and antimicrobial properties. Research has focused on synthesizing new molecules for potential use in treating infections, demonstrating the compound's versatility in drug discovery processes (Ruan et al., 2011).

Computational Studies

Computational studies have investigated the reactions involving derivatives of this compound, providing insights into the chemical reactivity and interaction mechanisms. These studies are crucial for designing more efficient synthetic routes and understanding the compound's behavior under different chemical conditions (Erdogan & Erdoğan, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(3,4-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F2O/c15-9-2-3-10(11(16)7-9)14(19)6-8-1-4-12(17)13(18)5-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNJXRQCUDKMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2569602.png)

![2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one](/img/structure/B2569603.png)

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)

![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)

![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)